1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile
Description
Properties
IUPAC Name |
1-propan-2-ylbenzotriazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-7(2)14-10-4-3-8(6-11)5-9(10)12-13-14/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWQPSYFWYMOAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C#N)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468981 | |
| Record name | 1-(Propan-2-yl)-1H-benzotriazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879558-15-3 | |
| Record name | 1-(Propan-2-yl)-1H-benzotriazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
It is known that triazole derivatives can interact with β-tubulin via h-bonding with numerous amino acids. This interaction can potentially disrupt the normal function of β-tubulin, leading to various biological effects.
Result of Action
Similar compounds have been reported to show cytotoxic activity against various cancer cell lines, suggesting that this compound may also have potential anticancer effects.
Biological Activity
1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The structural formula of this compound can be summarized as follows:
- Molecular Formula : C₁₁H₁₃N₅
- Molecular Weight : 217.26 g/mol
- Key Functional Groups : Triazole ring, carbonitrile group
Antimicrobial Activity
1-Isopropyl-1H-benzo[d][1,2,3]triazole derivatives have shown significant antimicrobial properties. A study highlighted the efficacy of various triazole derivatives against bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values for these compounds ranged from 128 to 256 μg/mL against the tested strains .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Triazole Derivative 1 | 128 | K. pneumoniae |
| Triazole Derivative 2 | 256 | S. aureus |
Cytotoxicity
Cytotoxicity assays have been performed to evaluate the potential of this compound as an anticancer agent. The compound demonstrated varying degrees of cytotoxic activity against different cancer cell lines. For instance, a derivative exhibited an IC50 value of approximately 10 µM against human breast cancer cells (MCF-7), indicating significant antiproliferative effects .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A-431 | <20 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Research indicates that substituents on the triazole ring significantly influence its antimicrobial and anticancer properties. For example, the introduction of electron-donating groups enhances cytotoxicity against cancer cells .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various triazole compounds, it was found that those with electron-withdrawing groups exhibited superior antimicrobial activity compared to their counterparts with electron-donating groups. This suggests that the electronic nature of substituents plays a critical role in modulating biological activity.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of triazole derivatives revealed that modifications at the carbonitrile position led to enhanced cytotoxic effects in vitro. For example, compounds with halogen substitutions showed improved potency against multiple cancer cell lines compared to unsubstituted analogs .
Scientific Research Applications
Medicinal Chemistry
The 1,2,3-triazole ring system, which includes 1-isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile, has been extensively studied for its pharmacological properties. Research indicates that derivatives of this compound can act as ligands for cannabinoid receptors CB1 and CB2, which are crucial in various biological processes including appetite regulation and pain management .
Case Study: Cannabinoid Ligands
A study highlighted the synthesis of 1-isopropyl-1H-benzo[d][1,2,3]triazole derivatives as potential cannabinoid receptor ligands. These compounds were evaluated for their binding affinity and selectivity towards CB receptors, showing promising results that could lead to new therapeutic agents for conditions like obesity and chronic pain .
Antiviral Activity
Another significant application of this compound is in antiviral research. Certain derivatives have been tested for their effectiveness against viruses such as Hepatitis C and West Nile virus. The mechanism involves inhibiting viral helicase enzymes essential for viral replication .
Case Study: Antiviral Efficacy
Research published in pharmaceutical chemistry demonstrated that N-alkylated benzotriazoles exhibited anti-helicase activity against selected Flaviviridae viruses. The study provided evidence that these compounds could serve as a basis for developing new antiviral drugs .
Synthetic Organic Chemistry
The compound is also valued for its role in synthetic organic chemistry. Its derivatives can be synthesized through various methods involving reactions with different amines and carboxylic acids under specific conditions. The versatility of the triazole ring allows for modifications that can enhance biological activity or alter chemical properties .
Synthesis Overview
The synthesis typically involves the reaction of 1-isopropyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid with amines using coupling agents like EDC-HCl in solvents such as DMF. This method yields a variety of derivatives with potential applications in pharmaceuticals .
Antibacterial Properties
In addition to its antiviral capabilities, compounds derived from 1-isopropyl-1H-benzo[d][1,2,3]triazole have shown antibacterial activity. These compounds were synthesized and tested against several bacterial strains, revealing promising antibacterial properties that could lead to new treatments for bacterial infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and synthetic differences between 1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile and related derivatives:
Structural and Electronic Differences
- The absence of an N1 substituent in 2w () likely enhances its reactivity in cross-coupling reactions, as seen in its use for N─N coupling with methoxyamides .
- Functional Group Reactivity: The cyano group in carbonitrile derivatives enables transformations such as hydrolysis to carboxylic acids (e.g., 2w → 2v in ), whereas the carboxylic acid analog () is primed for amide bond formation.
Preparation Methods
Starting from 1-Isopropyl-1H-benzo[d]triazole-5-carboxylic Acid or Carboxamide Derivatives
One common approach is to start with 1-isopropyl-1H-benzo[d]triazole-5-carboxylic acid or its amide derivatives and convert the carboxyl group to the nitrile functionality. Although direct literature on the nitrile preparation is limited, closely related compounds such as 1-isopropyl-1H-benzo[d]triazole-5-carboxamides have been synthesized via amide coupling reactions using carbodiimide coupling agents.
Example Procedure for Amide Formation (Relevant for Intermediate Steps):
- React 1-isopropyl-1H-benzo[d]triazole-5-carboxylic acid with an amine (e.g., aromatic amine) in the presence of coupling agents such as 1-Hydroxybenzotriazole (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature for 12 hours.
- After reaction completion, quench with water, extract with ethyl acetate, wash, dry over sodium sulfate, and concentrate under reduced pressure.
- Purify the product by silica gel chromatography using petroleum ether and ethyl acetate mixtures.
- Recrystallize from dichloromethane and pentane to obtain the pure amide derivative with yields around 65% and melting points in the range of 171–173 °C.
This synthesis of amide derivatives is a precedent for functional group transformations leading to nitriles by dehydration or other methods.
Conversion of Aldehyde to Nitrile
Another synthetic route involves the use of 1-isopropyl-1H-benzo[d]triazole-5-carbaldehyde as a key intermediate.
- The aldehyde functional group at position 5 can be converted to the nitrile group using classical cyanide sources such as hydroxylamine followed by dehydration, or via the formation of oximes and subsequent dehydration.
- Literature on similar benzo[d]triazole derivatives indicates that the aldehyde (CAS 467235-07-0) is well-characterized and can be prepared or procured as a precursor for further transformation to the nitrile.
Direct Cyanation Methods
Although explicit protocols for direct cyanation of the benzo[d]triazole ring at the 5-position are scarce, modern synthetic organic chemistry offers methods such as:
- Palladium-catalyzed cyanation of aryl halides (if the corresponding 5-halogenated derivative is available).
- Sandmeyer-type reactions starting from diazonium salts of amino-substituted precursors.
- Dehydration of amides or aldoximes to nitriles using reagents like phosphorus oxychloride (POCl3) or sulfur-based dehydrating agents.
These methods require the preparation of suitable intermediates and careful control of reaction conditions to avoid decomposition or side reactions.
Experimental Data Summary Table
Analytical Characterization
- Infrared Spectroscopy (IR): Characteristic nitrile absorption expected around 2220–2260 cm⁻¹.
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm substitution pattern; nitrile carbon appears typically near 115–120 ppm in ^13C NMR.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight of 1-isopropyl-1H-benzo[d]triazole-5-carbonitrile.
- UV-Vis Spectroscopy: Useful for conjugated systems; benzo-triazole derivatives show characteristic absorption bands.
Research Findings and Notes
- The synthesis of 1-isopropyl-1H-benzo[d]triazole derivatives is well-documented, particularly carboxamide and aldehyde derivatives, which serve as key intermediates.
- Direct preparation of the nitrile group at the 5-position often involves multi-step synthesis, starting from aldehyde or carboxylic acid precursors.
- Optimization of reaction conditions such as solvent, temperature, and catalysts is critical for good yields and purity.
- Purification typically involves extraction, drying, concentration, chromatographic separation, and recrystallization.
- There is a lack of direct, detailed published protocols specifically for 1-isopropyl-1H-benzo[d]triazole-5-carbonitrile, indicating potential for further research and development in this area.
Q & A
Q. What are the recommended synthetic routes for 1-isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging triazole-forming reactions. For example:
- Method : React 5-azido-1H-pyrazole-4-carbonitrile with ethynylbenzene in a THF/water (1:1) system under CuSO₄/sodium ascorbate catalysis at 50°C for 16 hours. Purify via flash chromatography (cyclohexane/ethyl acetate gradient) to isolate the product in ~90% yield .
- Key Considerations : Ensure inert conditions to prevent premature azide decomposition. Monitor reaction progress via LC-MS or TLC.
Q. How should researchers characterize this compound spectroscopically?
Use a combination of techniques:
- ¹H/¹³C NMR : Peaks for the isopropyl group (δ ~1.59 ppm, d, 6H; δ ~56.0 ppm, CH) and triazole/benzo rings (δ ~8.39 ppm, s, aromatic protons; δ ~147.8 ppm, Cq) .
- IR : Confirm nitrile presence via a sharp peak at ~2234 cm⁻¹ .
- HRMS : Validate molecular formula (e.g., C₁₅H₁₄N₆, [M]+ calcd 278.1274) .
Q. What safety protocols are critical during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent moisture absorption .
- Spills : Neutralize with inert absorbents (e.g., Celite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can conflicting spectral data for triazole derivatives be resolved?
Discrepancies in NMR or MS data (e.g., shifts due to solvent effects or impurities) require:
- Control experiments : Repeat synthesis with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to confirm peak assignments .
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies optimize reaction yields for triazole-carbonitrile hybrids?
- Catalyst tuning : Replace CuSO₄ with Cu(I) iodide for faster cycloaddition .
- Solvent systems : Test DMF or acetonitrile to improve azide solubility .
- Temperature : Screen 50–80°C to balance kinetics vs. side reactions (e.g., nitrile hydrolysis) .
Q. How does the nitrile group influence stability under acidic/basic conditions?
- Acidic conditions : Nitriles hydrolyze to amides/carboxylic acids; monitor via IR loss of ~2234 cm⁻¹ .
- Basic conditions : Use TLC to detect cyanide byproducts under strong bases (e.g., NaOH) .
Methodological Recommendations
- Contradiction Analysis : Compare HRMS and elemental analysis to resolve purity disputes .
- Scale-up : Replace flash chromatography with preparative HPLC for >10 g batches .
- Environmental Stability : Assess adsorption on silica or glass surfaces using microspectroscopic imaging to predict degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
